molecular formula C7H13NO2S B13537052 rel-(4AR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide

rel-(4AR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide

Cat. No.: B13537052
M. Wt: 175.25 g/mol
InChI Key: GELCKNHHQNYVSV-RQJHMYQMSA-N
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Description

rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione is a versatile small molecule scaffold that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a thiopyrano[2,3-c]pyrrole core. The presence of sulfur and nitrogen atoms within its ring structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which utilizes 2,5-dimethoxytetrahydrofuran and various amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles .

Another approach involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring

Industrial Production Methods

Industrial production of rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems ensures high yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of water as a solvent and the minimization of hazardous reagents, is becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within its structure.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions typically result in the formation of N-alkyl or N-acyl derivatives .

Scientific Research Applications

rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione stands out due to its unique combination of sulfur and nitrogen atoms within its ring structure. This feature imparts distinct chemical properties and reactivity, making it a valuable scaffold for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide

InChI

InChI=1S/C7H13NO2S/c9-11(10)3-1-2-6-4-8-5-7(6)11/h6-8H,1-5H2/t6-,7+/m1/s1

InChI Key

GELCKNHHQNYVSV-RQJHMYQMSA-N

Isomeric SMILES

C1C[C@@H]2CNC[C@@H]2S(=O)(=O)C1

Canonical SMILES

C1CC2CNCC2S(=O)(=O)C1

Origin of Product

United States

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